molecular formula C19H22N2O3 B8710155 3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

3-[2-(4-Tert-butylphenoxy)acetamido]benzamide

Cat. No.: B8710155
M. Wt: 326.4 g/mol
InChI Key: AKLFMDKDRJKCOP-UHFFFAOYSA-N
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Description

3-[2-(4-Tert-butylphenoxy)acetamido]benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)14-7-9-16(10-8-14)24-12-17(22)21-15-6-4-5-13(11-15)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22)

InChI Key

AKLFMDKDRJKCOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (4-methyl-phenoxyacetic acid (100 mg, 0.6 mmol), 3-amino benzamide (163.86 mg, 1.2 mmol), HOBT (162 mg, 1.2 mmol) and DIPEA (155 mg, 1.2 mmol) in DMF (6 ml) was added EDC (230.8 mg, 1.2 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mixture of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)-acetylamino]-benzamide as a colorless solid (133 mg, 78% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
163.86 mg
Type
reactant
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
230.8 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (4-nitrophenoxy)-acetic acid (100 mg, 0.5 mmol), 3-amino benzamide (103.5 mg, 0.76 mmol), HOBt (102.81 mg, 0.76 mmol) and DIPEA (98.34 mg, 0.76 mmol) in DMF (2 ml) was added EDC (145.86 mg, 0.76 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mixture of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9-2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)acetylamino]-benzamide as a colorless solid (135 mg, 81% yield).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
103.5 mg
Type
reactant
Reaction Step One
Name
Quantity
102.81 mg
Type
reactant
Reaction Step One
Name
Quantity
98.34 mg
Type
reactant
Reaction Step One
Name
Quantity
145.86 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (4-tert-butyl-phenoxy)acetic acid (125 mg, 0.6 mmol), 3-amino benzamide (163.5 mg, 1.2 mmol), HOBT (162 mg, 1.2 mmol) and DIPEA (155 mg, 1.2 mmol) in DMF (6 ml) was added EDC (230.05 mg, 1.2 mmol) at room temperature and the resulting mixture was stirred until reaction completion as indicated by TLC. Reaction mixture was poured onto ice cold water, diluted with a mix of MeOH:MC (10%), separated organic layer and sequentially washed with aqueous sodium bicarbonate, brine and water, and dried over anhydrous MgSO4. The solvent was filtered and evaporated under reduced pressure to afford a crude solid, which was purified flash chromatography on silica gel (MeOH:MC=1:9˜2:8) to afford of 3-[2-(4-tert-butyl-phenoxy)-acetylamino]-benzamide as a colorless solid (168 mg, 85.75% yield).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
163.5 mg
Type
reactant
Reaction Step One
Name
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
155 mg
Type
reactant
Reaction Step One
Name
Quantity
230.05 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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